molecular formula C12H17N3O2 B2791714 n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide CAS No. 2179914-27-1

n-[5-Methyl-1-(oxan-4-yl)-1h-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2791714
CAS No.: 2179914-27-1
M. Wt: 235.287
InChI Key: QFLMLTTUIPMSLK-UHFFFAOYSA-N
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Description

N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide is a chemical compound with the following structural formula: . It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of this compound involves the reaction of a 5-methyl-1-(oxan-4-yl)pyrazol-4-amine precursor with prop-2-enoyl chloride . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of N-[5-Methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide consists of a pyrazole ring fused with an oxane (tetrahydrofuran) moiety. The amide group is attached to the pyrazole nitrogen, and the prop-2-enamide side chain extends from the pyrazole ring. The compound’s stereochemistry and conformation play a crucial role in its biological activity .

Properties

IUPAC Name

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-12(16)14-11-8-13-15(9(11)2)10-4-6-17-7-5-10/h3,8,10H,1,4-7H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMLTTUIPMSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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